molecular formula C12H8F3IN2O B13673554 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B13673554
M. Wt: 380.10 g/mol
InChI Key: RWNVRCVOCPKKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound that features a trifluoromethyl group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common approach is to start with a trifluoromethyl ketone and introduce the iodine and pyrazole groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its fluorinated and iodinated structure can be useful in developing new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific protein residues.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl iodide
  • 2-Iodo-1,1,1-trifluoroethane
  • 3,5-Dimethyl-1H-pyrazole derivatives

Uniqueness

What sets 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone apart from similar compounds is its combination of a trifluoromethyl group, an iodine atom, and a pyrazole ring

Properties

Molecular Formula

C12H8F3IN2O

Molecular Weight

380.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-iodo-2-(3-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H8F3IN2O/c1-7-4-5-18(17-7)10-6-8(16)2-3-9(10)11(19)12(13,14)15/h2-6H,1H3

InChI Key

RWNVRCVOCPKKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)I)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.